
Thiophene, 3-ethyl-2,5-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-ethyl-2,5-dimethyl is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives, including 3-ethyl-2,5-dimethylthiophene, are of significant interest in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the cyclization of various substrates. For 3-ethyl-2,5-dimethylthiophene, one common method is the condensation reaction of dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce the ethyl and methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced through the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .
Scientific Research Applications
Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Some thiophene derivatives are being investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Similar in structure but lacks the ethyl group at the 3-position.
3-Methylthiophene: Contains a single methyl group at the 3-position.
2-Ethylthiophene: Contains an ethyl group at the 2-position.
Uniqueness
Thiophene, 3-ethyl-2,5-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
CAS No. |
55735-23-4 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
HNWCHVKZEZCJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
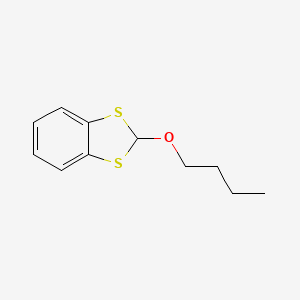
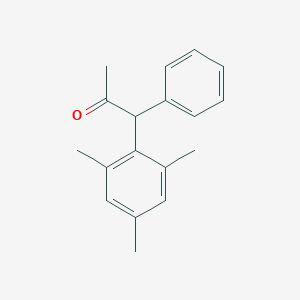
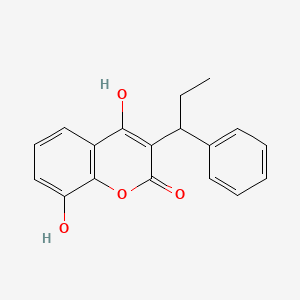
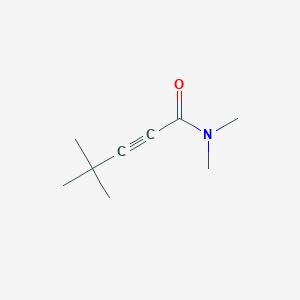

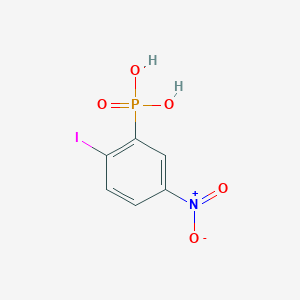
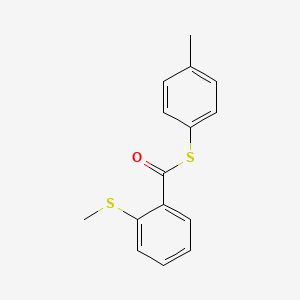
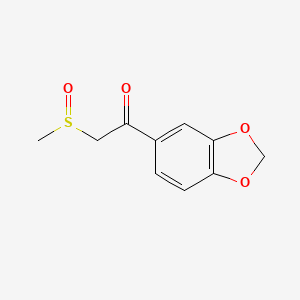
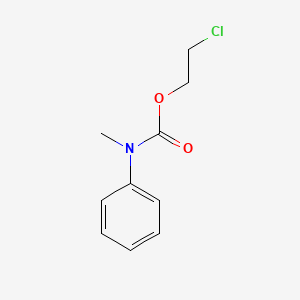
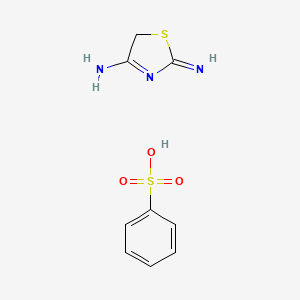
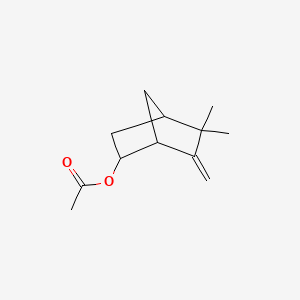
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

